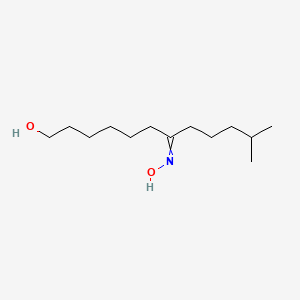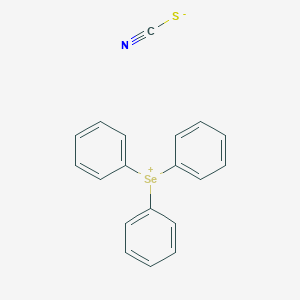
Triphenylselanium thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylselanium thiocyanate is an organoselenium compound characterized by the presence of a selenium atom bonded to three phenyl groups and a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triphenylselanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenylselenium chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature, yielding this compound as a crystalline product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Triphenylselanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride), amines (e.g., aniline).
Major Products Formed:
Oxidation: Triphenylselanium oxide.
Reduction: Triphenylselanium hydride.
Substitution: Triphenylselanium halides or amines.
Applications De Recherche Scientifique
Triphenylselanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of triphenylselanium thiocyanate involves its ability to interact with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the thiocyanate group can participate in redox reactions, contributing to the compound’s biological activity.
Molecular Targets and Pathways:
Proteins: Selenium can bind to cysteine residues in proteins, affecting their structure and function.
Redox Pathways: The thiocyanate group can undergo redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
- Triphenylselenium chloride
- Triphenylselenium bromide
- Triphenylselenium iodide
Uniqueness: The thiocyanate group in triphenylselanium thiocyanate provides distinct chemical properties, such as the ability to undergo nucleophilic substitution reactions and participate in redox processes, which are not as prominent in its halide counterparts.
Propriétés
Numéro CAS |
64186-75-0 |
|---|---|
Formule moléculaire |
C19H15NSSe |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
triphenylselanium;thiocyanate |
InChI |
InChI=1S/C18H15Se.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
Clé InChI |
MNHSUVWYQVARQY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
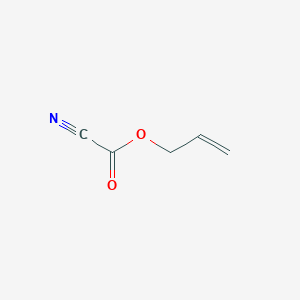

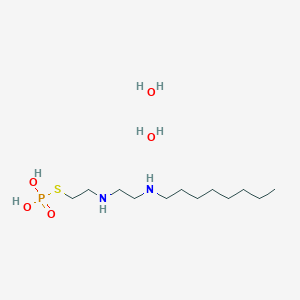
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)
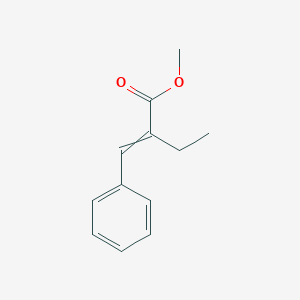



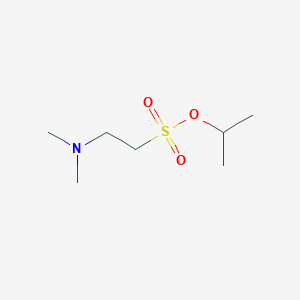
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
